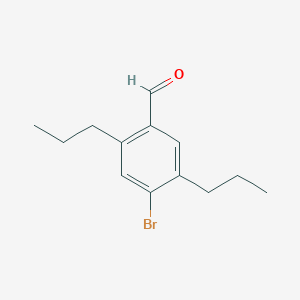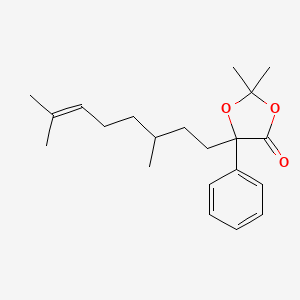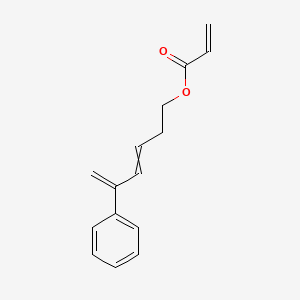![molecular formula C41H28N2O7 B14208854 4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid} CAS No. 824944-55-0](/img/structure/B14208854.png)
4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two benzoic acid moieties, each linked to a biphenyl structure through an amide bond. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} typically involves multi-step organic reactions One common method starts with the preparation of the biphenyl-4-carbonyl chloride, which is then reacted with 4-aminobenzoic acid under controlled conditions to form the amide bond
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism by which 4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} exerts its effects involves interactions with various molecular targets. The compound’s amide bonds and aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes.
類似化合物との比較
Similar Compounds
4,4’-Diaminodiphenylmethane: Shares structural similarities but lacks the carbonyl and benzoic acid groups.
Benzidine: Contains biphenyl units but differs in functional groups and overall structure.
4,4’-Methylenedianiline: Similar in having aromatic amine groups but differs in the linking moiety.
Uniqueness
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} is unique due to its combination of carbonyl, amide, and benzoic acid functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.
特性
CAS番号 |
824944-55-0 |
|---|---|
分子式 |
C41H28N2O7 |
分子量 |
660.7 g/mol |
IUPAC名 |
4-[4-carboxy-3-[(4-phenylbenzoyl)amino]benzoyl]-2-[(4-phenylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C41H28N2O7/c44-37(31-19-21-33(40(47)48)35(23-31)42-38(45)29-15-11-27(12-16-29)25-7-3-1-4-8-25)32-20-22-34(41(49)50)36(24-32)43-39(46)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H,(H,42,45)(H,43,46)(H,47,48)(H,49,50) |
InChIキー |
RMQPMEFZBMHJGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Acetamide, N-[4-oxo-4-(2-thienyl)butyl]-](/img/structure/B14208782.png)
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)

![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)

![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)

![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)


![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
